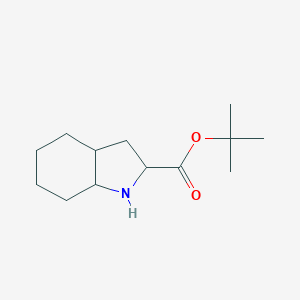

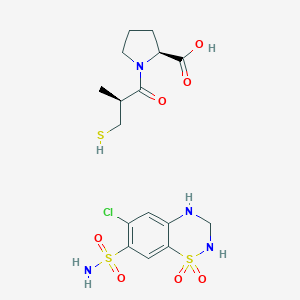

![molecular formula C13H12O5S B034993 5-[(Benzylsulfonyl)methyl]-2-furoic acid CAS No. 100397-64-6](/img/structure/B34993.png)

5-[(Benzylsulfonyl)methyl]-2-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

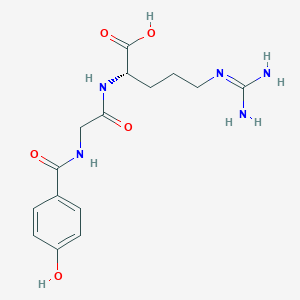

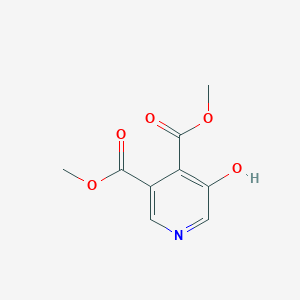

“5-[(Benzylsulfonyl)methyl]-2-furoic acid” is a chemical compound with the molecular formula C13H12O5S . It has a molecular weight of 294.33 . The compound is also known as "5-{[(2-methylbenzyl)sulfonyl]methyl}-2-furoic acid" .

Molecular Structure Analysis

The InChI code for “5-[(Benzylsulfonyl)methyl]-2-furoic acid” is 1S/C14H14O5S/c1-10-4-2-3-5-11(10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.It should be stored at a temperature between 2 and 8 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not provided in the available resources.

Applications De Recherche Scientifique

Synthesis and Material Applications

Diels–Alder Reactions for Benzoic Acid Synthesis

A study on the synthesis routes to benzoic acid starting from furan, which is derived from hemicellulose, involves Diels–Alder and dehydration reactions. This pathway minimizes side reactions, showcasing a method that could be adaptable for derivatives of furanic acids like 5-[(Benzylsulfonyl)methyl]-2-furoic acid for the synthesis of complex organic molecules (Mahmoud et al., 2015).

Electrochemical Oxidation of Aromatic Carboxylic Acids

Research on the electrochemical oxidation of substituted benzoic acids could have implications for the electrochemical properties and reactivity of 5-[(Benzylsulfonyl)methyl]-2-furoic acid. These findings may be relevant for the development of novel electrochemical synthesis methods or sensors (Rudenko et al., 1983).

Biocatalytic Production and Environmental Applications

Biocatalytic Production of 2,5-Furandicarboxylic Acid (FDCA)

Studies on the biocatalytic production of FDCA from furan derivatives highlight the potential of using biocatalysis for converting biomass-derived compounds into valuable chemicals. Such research could point towards environmental and sustainable applications of furanic compounds, including the enzymatic transformation of 5-[(Benzylsulfonyl)methyl]-2-furoic acid into valuable materials (Yuan et al., 2019).

Catalytic Oxidation for Polymer Building Blocks

The catalytic process for producing alkyl 5-benzyl-2-furoates from 5-hydroxymethylfurfural (HMF) showcases the potential of furanic compounds in synthesizing intermediates for fine chemicals and polymers. This could suggest applications for 5-[(Benzylsulfonyl)methyl]-2-furoic acid in the production of new materials or chemicals through catalytic transformation (Arias et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

5-(benzylsulfonylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5S/c14-13(15)12-7-6-11(18-12)9-19(16,17)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWKGHAUSZQDIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353286 |

Source

|

| Record name | 5-[(benzylsulfonyl)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylsulfonyl)methyl]-2-furoic acid | |

CAS RN |

100397-64-6 |

Source

|

| Record name | 5-[(benzylsulfonyl)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.